2-Methyl-6-nitrophenyl isocyanate

Übersicht

Beschreibung

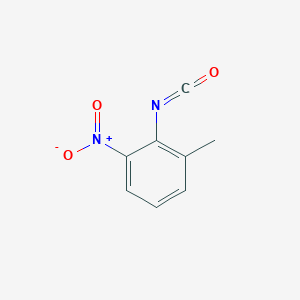

2-Methyl-6-nitrophenyl isocyanate is an aromatic isocyanate compound with the molecular formula C8H6N2O3. It is characterized by the presence of a methyl group at the second position, a nitro group at the sixth position, and an isocyanate group attached to the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methyl-6-nitrophenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-6-nitroaniline with phosgene. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:

2-Methyl-6-nitroaniline+Phosgene→2-Methyl-6-nitrophenyl isocyanate+Hydrochloric acid

Another method involves the use of non-phosgene routes, such as the reaction of 2-methyl-6-nitroaniline with carbon monoxide and a suitable catalyst. This method is considered safer and more environmentally friendly compared to the phosgene route .

Industrial Production Methods

Industrial production of this compound typically employs the phosgene method due to its efficiency and high yield. advancements in non-phosgene methods are being explored to reduce the environmental and health risks associated with phosgene .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-nitrophenyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: Reacts with water to form carbamic acid, which can further decompose to form carbon dioxide and an amine.

Common Reagents and Conditions

Amines: React with this compound to form substituted ureas.

Alcohols: React to form carbamates (urethanes).

Water: Reacts to form carbamic acid and subsequently decomposes.

Major Products Formed

Substituted Ureas: Formed from the reaction with amines.

Carbamates (Urethanes): Formed from the reaction with alcohols.

Carbon Dioxide and Amines: Formed from the reaction with water.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

2-Methyl-6-nitrophenyl isocyanate is primarily used as a reagent in organic synthesis. Its ability to react with primary amines allows for the formation of stable carbamate linkages, which are crucial for protein labeling and modification.

Table 1: Key Reactions Involving this compound

| Reaction Type | Example Applications |

|---|---|

| Protein Labeling | Covalent modification of lysine residues |

| Polymer Synthesis | Formation of polyurethanes and other polymers |

| Dye Intermediates | Synthesis of dyes and pigments |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for developing pharmaceutical compounds. Its electrophilic nature enables it to form covalent bonds with biological molecules, facilitating drug design and development.

Case Study: Anticancer Activity Profiling

A study investigated the anticancer activity of derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines, demonstrating enhanced cytotoxicity compared to parent compounds. This highlights the potential of this isocyanate in developing new anticancer agents .

Material Science Applications

In material science, this compound can be utilized in the production of polyurethane foams, coatings, and adhesives due to its reactive properties. The compound's ability to form cross-linked structures enhances the mechanical properties and durability of materials.

Table 2: Applications in Material Science

| Application Type | Description |

|---|---|

| Polyurethane Foams | Used in insulation and cushioning materials |

| Coatings | Provides weather-resistant properties |

| Adhesives | Enhances bonding strength in various substrates |

Safety Considerations

Handling this compound requires strict safety protocols due to its toxicological profile. It can cause respiratory sensitization and skin irritation upon exposure. Proper personal protective equipment (PPE) such as gloves, goggles, and respiratory protection should be utilized when working with this compound .

Wirkmechanismus

The mechanism of action of 2-Methyl-6-nitrophenyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (N=C=O) reacts with nucleophiles such as amines, alcohols, and water, leading to the formation of ureas, carbamates, and carbamic acid, respectively. These reactions are facilitated by the electrophilic nature of the carbon atom in the isocyanate group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylphenyl isocyanate: Lacks the nitro group, resulting in different reactivity and applications.

6-Nitrophenyl isocyanate: Lacks the methyl group, affecting its chemical properties and reactivity.

Phenyl isocyanate: Lacks both the methyl and nitro groups, making it less reactive compared to 2-Methyl-6-nitrophenyl isocyanate.

Uniqueness

This compound is unique due to the presence of both the methyl and nitro groups on the phenyl ring. These substituents influence its reactivity and make it suitable for specific applications in organic synthesis and material science .

Biologische Aktivität

2-Methyl-6-nitrophenyl isocyanate (CAS No. 56327-78-7) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a nitro group () attached to a phenyl ring, which significantly influences its reactivity and biological interactions. The isocyanate functional group () enhances its electrophilic nature, allowing it to participate in various biochemical reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The isocyanate group can react with nucleophiles such as amino acids in proteins, leading to modifications that can alter protein function.

- Nitro Group Activity : The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that may induce oxidative stress in cells, contributing to its antimicrobial and cytotoxic effects .

Biological Activities

The compound exhibits a range of biological activities, which are summarized in the following table:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nitro compounds, including this compound. Results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 50 µg/mL .

- Cytotoxicity Against Cancer Cells : In vitro experiments on human cancer cell lines demonstrated that this compound induced apoptosis at concentrations above 20 µM. The mechanism involved ROS generation leading to mitochondrial dysfunction.

- Anti-inflammatory Effects : Research highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications for inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic use:

- Absorption : The compound is expected to be absorbed through oral and dermal routes due to its moderate lipophilicity.

- Distribution : It may distribute widely in tissues due to its small molecular size.

- Metabolism : Metabolic pathways involve conjugation reactions with glutathione or other nucleophiles, which can either detoxify the compound or activate it for biological activity .

Safety and Toxicology

While this compound shows promising biological activity, safety profiles indicate it may pose risks:

Eigenschaften

IUPAC Name |

2-isocyanato-1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-6-3-2-4-7(10(12)13)8(6)9-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYDOZQPANZDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393752 | |

| Record name | 2-Methyl-6-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56327-78-7 | |

| Record name | 2-Methyl-6-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.